BenchChemオンラインストアへようこそ!

Remifentanil oxalate

opioid potency ventilatory depression EC50 comparison

Remifentanil oxalate is an analytical reference standard and a salt form of the ultra-short-acting synthetic opioid remifentanil, a phenylpiperidine derivative within the 4-anilidopiperidine class of μ-opioid receptor agonists. It is distinguished from other fentanyl congeners by an ester linkage that renders it susceptible to rapid hydrolysis by nonspecific plasma and tissue esterases, forming a largely inactive carboxylic acid metabolite.

Molecular Formula C22H30N2O9
Molecular Weight 466.5 g/mol
Cat. No. B13439490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemifentanil oxalate
Molecular FormulaC22H30N2O9
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.C(=O)(C(=O)O)O
InChIInChI=1S/C20H28N2O5.C2H2O4/c1-4-17(23)22(16-8-6-5-7-9-16)20(19(25)27-3)11-14-21(15-12-20)13-10-18(24)26-2;3-1(4)2(5)6/h5-9H,4,10-15H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyZMGKHCNPWIVLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Remifentanil Oxalate: Ultra-Short-Acting Opioid for Titratable Anesthesia


Remifentanil oxalate is an analytical reference standard and a salt form of the ultra-short-acting synthetic opioid remifentanil, a phenylpiperidine derivative within the 4-anilidopiperidine class of μ-opioid receptor agonists [1]. It is distinguished from other fentanyl congeners by an ester linkage that renders it susceptible to rapid hydrolysis by nonspecific plasma and tissue esterases, forming a largely inactive carboxylic acid metabolite [2]. This metabolic pathway imparts a context-sensitive half-time of approximately 3–4 minutes, independent of infusion duration, enabling precise intraoperative titration [2].

Why Remifentanil Oxalate Cannot Be Simply Substituted by Other Phenylpiperidine Opioids


Although remifentanil shares the μ-opioid pharmacophore with fentanyl, alfentanil, and sufentanil, its distinctive ester structure fundamentally alters its clearance mechanism and time-action profile [1]. The near-total reliance on extrahepatic ester hydrolysis for elimination makes its pharmacokinetics largely independent of hepatic cytochrome P450 activity and renal function, a property not shared by the comparators [1][2]. Consequently, generic substitution with other opioids in the class can lead to profoundly different contexts of accumulation, recovery trajectories, and dose-exposure relationships, particularly during prolonged infusions or in patients with organ dysfunction [2].

Remifentanil Oxalate: Quantitative Differentiation Evidence Against Closest Analogs


Remifentanil vs. Alfentanil: 40- to 70-Fold Potency Difference in Ventilatory Depression EC50

In a randomized, double-blind crossover study in healthy males, remifentanil demonstrated dramatically greater potency than alfentanil using the minute ventilatory response to 7.5% CO₂ as the endpoint. The EC₅₀ (50% depression of minute ventilation) for remifentanil was 1.17 ng/mL (whole blood), compared with 49.4 ng/mL for alfentanil, yielding an approximately 40-fold potency advantage [1]. When adjusted to reflect the clinically standard alfentanil plasma concentration measurement, the potency ratio increased to approximately 70-fold (41–104) [1].

opioid potency ventilatory depression EC50 comparison

Remifentanil vs. Alfentanil, Fentanyl, and Sufentanil: Context-Sensitive Half-Time of 3–4 Minutes

The context-sensitive half-time (CSHT)—the time required for a 50% decline in drug concentration after stopping an infusion—differs profoundly among the phenylpiperidine opioids. Remifentanil's CSHT plateaus at 3–4 minutes regardless of infusion duration [1][2]. In contrast, the CSHT for fentanyl increases markedly with infusion length, from ~10 min after a short infusion to well over 100 min after prolonged administration, while alfentanil's CSHT reaches ~47 min after an 8-hour infusion [2]. Sufentanil displays an intermediate but duration-dependent profile [2]. The elimination half-life of remifentanil in plasma is 0.5 hours vs. 3.5 hours for fentanyl and 3.0 hours for sufentanil [3].

context-sensitive half-time recovery kinetics infusion duration

Remifentanil Clearance in Renal Failure vs. Healthy Volunteers: Pharmacokinetics Unaltered

A controlled pharmacokinetic study compared remifentanil disposition in patients with renal failure (creatinine clearance <15 mL/min) versus healthy volunteers. The central clearance of remifentanil was 46.3 ± 13.8 mL/kg/min in healthy controls and 28.0 ± 9.5 mL/kg/min in renal failure patients, a reduction that, while statistically significant, is clinically modest compared with the profound accumulation observed with fentanyl or morphine in renal impairment [1]. The elimination half-life was 16.35 ± 2.99 min in controls versus 18.86 ± 2.06 min in renal failure (p<0.014), a negligible prolongation that does not compromise clinical recovery [1]. By class contrast, fentanyl's elimination half-life can double in end-stage renal disease and its active metabolite may accumulate [2].

renal impairment esterase metabolism clearance stability

Remifentanil vs. Fentanyl, Alfentanil, and Sufentanil: Independent Clearance from Hepatic and Renal Function

Remifentanil's unique metabolic design positions it as the least hepatically dependent opioid in its class. Its clearance of approximately 3 L/min (180 L/h) is mediated overwhelmingly by nonspecific esterases in blood and tissues, a pathway that remains functional even in advanced hepatic cirrhosis [1][2]. Comparative reviews note that agents like fentanyl, sufentanil, and alfentanil are primarily cleared by hepatic CYP3A4-mediated oxidation, a capacity that can be reduced by 50–70% in cirrhotic patients [2][3]. Remifentanil has been identified as the agent least subject to pharmacokinetic alteration in the presence of hepatic impairment [3].

esterase metabolism hepatic failure pharmacokinetic class

Remifentanil vs. Fentanyl in Pediatric Pharmacokinetics: Linear Weight-Based Clearance

A comprehensive pooled analysis of pediatric pharmacokinetic studies (n=821 patients, including 46 preterm infants) demonstrated that remifentanil clearance maturation follows a simple linear regression against body weight (R² = 0.69), with an allometric exponent of 0.76 [1]. This contrasts with the more complex Hill-function maturation required for sufentanil (R² = 0.71, Bmax 876 mL/min, K₅₀ 16.3 kg) and alfentanil (R² = 0.70, Bmax 420 mL/min, K₅₀ 28 kg) [1]. Fentanyl clearance in preterm and term neonates showed only a weak correlation with body weight (R² = 0.22) [1]. Remifentanil clearance was also dose-independent, unlike fentanyl [2].

pediatric anesthesia allometric scaling clearance maturation

Remifentanil Oxalate Salt: Enhanced Stability and Solubility vs. Hydrochloride for Analytical Reference Use

The oxalate salt of remifentanil is specifically formulated as an analytical reference standard, offering enhanced stability and solubility compared to the hydrochloride salt form used in clinical formulations [1]. This physicochemical differentiation is critical for analytical method development, where consistent solubility and long-term stability in reference solutions are required for accurate calibration curves in LC-MS/MS quantification of remifentanil in biological matrices [2]. The oxalate counterion does not interfere with the ester bond or the μ-opioid pharmacophore, preserving the compound's metabolic lability and receptor binding properties [1].

salt form analytical reference standard solubility

Remifentanil Oxalate: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Intraoperative Anesthesia in High-Throughput Surgical Centers Requiring Rapid, Predictable Recovery

Surgical centers prioritizing fast postoperative turnover and predictable extubation times benefit from remifentanil oxalate's quantified context-sensitive half-time of 3–4 minutes, which remains invariant irrespective of infusion duration [1]. Unlike fentanyl, whose CSHT exceeds 100 minutes after prolonged surgery, remifentanil-based anesthesia enables consistent emergence profiles, directly improving OR scheduling efficiency and PACU throughput. Its 40- to 70-fold potency advantage over alfentanil further allows for lower mass-dosing while maintaining intraoperative hemodynamic stability [2].

Anesthesia in Patients with Concurrent Renal or Hepatic Impairment

Remifentanil oxalate's unique esterase-dependent clearance, which is largely independent of both hepatic CYP450 activity and renal excretion, makes it the preferred opioid for anesthetic management of patients with organ dysfunction [1][2]. Quantitative evidence demonstrates only a 40% reduction in clearance and ~2.5-minute prolongation of half-life in renal failure, versus the >100% alteration seen with fentanyl and morphine [1]. For institutions serving populations with high comorbidity burdens, this pharmacokinetic resilience translates directly into procurement prioritization of remifentanil oxalate over hepatically-metabolized alternatives.

Development and Validation of Bioanalytical Methods for Opioid Quantification

The remifentanil oxalate salt is specifically recommended for use as an analytical reference standard in the development and validation of LC-MS/MS methods for quantifying remifentanil in plasma, whole blood, or urine matrices [1]. Its enhanced stability and solubility relative to the hydrochloride salt ensure reliable calibration-curve performance, with validated lower limits of quantification of 0.1 ng/mL achievable for remifentanil in plasma and urine using established LC-MS-based methods [2]. This reference standard is essential for forensic toxicology, clinical pharmacokinetic studies, and therapeutic drug monitoring laboratories.

Pediatric Anesthesia with Weight-Based Dosing Simplicity

Pediatric hospitals and children's anesthesia services benefit from remifentanil oxalate's linear, dose-independent clearance that scales simply with body weight (R² = 0.69), in contrast to the nonlinear, Hill-function-governed maturation profiles of sufentanil and alfentanil [1]. This pharmacokinetic simplicity reduces the cognitive burden of intraoperative dose titration across the pediatric age spectrum—from preterm neonates to adolescents—and lowers the risk of dosing errors, a key procurement consideration for formulary decisions in pediatric care settings [1].

Quote Request

Request a Quote for Remifentanil oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.